2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde 2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 140160-96-9
VCID: VC21098526
InChI: InChI=1S/C22H18O4/c23-13-19-8-1-3-10-21(19)25-15-17-6-5-7-18(12-17)16-26-22-11-4-2-9-20(22)14-24/h1-14H,15-16H2
SMILES: C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)COC3=CC=CC=C3C=O
Molecular Formula: C22H18O4
Molecular Weight: 346.4 g/mol

2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde

CAS No.: 140160-96-9

Cat. No.: VC21098526

Molecular Formula: C22H18O4

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde - 140160-96-9

Specification

CAS No. 140160-96-9
Molecular Formula C22H18O4
Molecular Weight 346.4 g/mol
IUPAC Name 2-[[3-[(2-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde
Standard InChI InChI=1S/C22H18O4/c23-13-19-8-1-3-10-21(19)25-15-17-6-5-7-18(12-17)16-26-22-11-4-2-9-20(22)14-24/h1-14H,15-16H2
Standard InChI Key AASAKDQVGZXIBY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)COC3=CC=CC=C3C=O
Canonical SMILES C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)COC3=CC=CC=C3C=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator